molecular formula C10H13N3O2S B112549 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide CAS No. 379255-71-7

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Cat. No.: B112549
CAS No.: 379255-71-7
M. Wt: 239.3 g/mol
InChI Key: HNLKVFHRRQVMPH-UHFFFAOYSA-N
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Description

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide typically involves the reaction of 3,4-dihydro-2H-pyrrole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c11-8-3-1-4-9(7-8)16(14,15)13-10-5-2-6-12-10/h1,3-4,7H,2,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLKVFHRRQVMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390730
Record name 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-71-7
Record name 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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